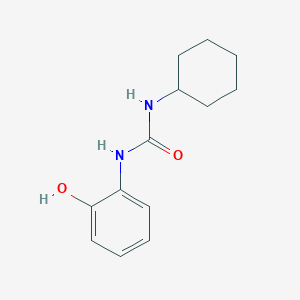

1-Cyclohexyl-3-(2-hydroxyphenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-cyclohexyl-3-(2-hydroxyphenyl)urea |

InChI |

InChI=1S/C13H18N2O2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h4-5,8-10,16H,1-3,6-7H2,(H2,14,15,17) |

InChI Key |

IQUBMVDKJOJRJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC=CC=C2O |

Origin of Product |

United States |

Significance of Urea Based Compounds in Medicinal Chemistry and Organic Synthesis

The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a cornerstone in the design and discovery of modern pharmaceuticals. nih.govnih.gov Its importance stems from its ability to act as a rigid and reliable hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets such as proteins and enzymes. nih.gov This capacity for robust hydrogen bonding is crucial for modulating drug potency and selectivity. nih.gov

Urea derivatives have demonstrated a wide spectrum of biological activities, leading to their development as anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.net The versatility of the urea scaffold allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govacs.org Beyond medicinal applications, substituted ureas are also valuable intermediates and building blocks in organic synthesis, finding use in the preparation of a variety of heterocyclic compounds and as catalysts in certain reactions. researchgate.net The development of more environmentally benign methods for synthesizing substituted ureas, such as the reaction of amines with potassium isocyanate in water, further enhances their utility in both industrial and academic settings. rsc.org

Rationale for Research Focus on 1 Cyclohexyl 3 2 Hydroxyphenyl Urea

While extensive research has been conducted on various substituted ureas, the specific compound 1-Cyclohexyl-3-(2-hydroxyphenyl)urea presents a unique set of structural features that warrant dedicated investigation. The rationale for focusing research on this particular molecule is rooted in the distinct properties conferred by its constituent parts: the cyclohexyl group, the phenyl ring, and the strategically placed ortho-hydroxyl group.

The cyclohexyl group, a bulky and lipophilic moiety, can influence the compound's solubility, membrane permeability, and binding to hydrophobic pockets within target proteins. nih.gov The hydroxyphenyl component is a common feature in many biologically active compounds. However, the position of the hydroxyl group on the phenyl ring is critical. In the case of this compound, the ortho-position of the hydroxyl group allows for the potential formation of an intramolecular hydrogen bond with the adjacent urea (B33335) nitrogen. This can have a profound impact on the molecule's conformation, locking it into a more rigid structure. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Furthermore, the presence of the ortho-hydroxyl group can influence the compound's acidity, metal-chelating properties, and metabolic profile compared to its meta- and para-isomers. For instance, the para-isomer, 1-Cyclohexyl-3-(4-hydroxyphenyl)urea, has been identified as an intermediate in the synthesis of the beta-blocker Talinolol, highlighting the pharmaceutical relevance of this structural class. scbt.com A comparative study of the biological activities of these positional isomers could yield valuable structure-activity relationship (SAR) data, guiding the design of more potent and selective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 1 Cyclohexyl 3 2 Hydroxyphenyl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations offer a robust framework for investigating the quantum mechanical properties of molecules. For 1-Cyclohexyl-3-(2-hydroxyphenyl)urea, these calculations provide fundamental insights into its geometry, vibrational modes, and electronic characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry to find its most stable conformation (lowest energy state). This is typically achieved using a specific functional and basis set, such as B3LYP with a 6-31G(d,p) basis set. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O (urea) | 1.25 |

| C-N (urea-phenyl) | 1.38 | |

| C-N (urea-cyclohexyl) | 1.36 | |

| O-H (hydroxyl) | 0.97 | |

| **Bond Angles (°) ** | N-C-N (urea) | 115.0 |

| C-N-H (urea-phenyl) | 120.5 | |

| C-O-H (hydroxyl) | 109.2 |

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this exact molecule are not publicly available.

Following geometrical optimization, vibrational frequency calculations are performed. These calculations are crucial for several reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the prediction of the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| 3450 | O-H stretch (hydroxyl) |

| 3350 | N-H stretch (urea) |

| 3050 | C-H stretch (aromatic) |

| 2930, 2855 | C-H stretch (cyclohexyl) |

| 1660 | C=O stretch (urea) |

| 1590, 1480 | C=C stretch (aromatic) |

| 1540 | N-H bend (urea) |

| 1240 | C-O stretch (hydroxyl) |

Note: This data is representative and intended to illustrate the types of vibrational modes expected for this molecule.

The electronic properties of a molecule are key to understanding its reactivity and behavior. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is typically localized on the electron-rich 2-hydroxyphenyl ring, particularly the oxygen and nitrogen atoms of the urea (B33335) linker. The LUMO, conversely, is often distributed over the urea group and the phenyl ring.

Table 3: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These energy values are hypothetical and serve to illustrate the concept of FMO analysis.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the ground state. The distribution of these orbitals also provides clues about which parts of the molecule are most likely to be involved in chemical reactions.

A significant advantage of DFT calculations is the ability to predict various spectroscopic data, which can then be compared with experimental results for validation. For instance, the calculated vibrational frequencies can be used to simulate an IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The comparison between predicted and experimental spectra helps to confirm the molecular structure and provides a detailed assignment of the observed spectral peaks. nih.gov

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for understanding intermolecular interactions.

Urea derivatives are known to interact with various biological targets, including enzymes like kinases and hydrolases. researchgate.netnih.gov For a hypothetical docking study of this compound, a relevant protein target would be selected. The docking simulation would then place the ligand into the binding site of the protein in numerous possible conformations and orientations. These poses are then scored based on a scoring function that estimates the binding affinity. The results would predict the most likely binding mode of the compound.

Once the preferred binding pose is identified, the specific interactions between the ligand and the amino acid residues of the protein's binding site can be analyzed in detail. For this compound, these interactions would likely include:

Hydrogen Bonds: The hydroxyl group (-OH) and the N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar residues in the binding pocket.

Hydrophobic Interactions: The cyclohexyl group and the phenyl ring can engage in hydrophobic interactions with nonpolar residues of the receptor.

Pi-Pi Stacking: The phenyl ring can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy indicates a more stable and favorable interaction.

Table 4: Hypothetical Molecular Docking Results with a Protein Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp123, Lys45, Phe120 |

| Types of Interactions | Hydrogen bond with Asp123 (via -OH), Hydrogen bond with Lys45 (via C=O), Pi-pi stacking with Phe120 |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations represent a powerful computational microscope for observing the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict the trajectory of each particle over time, thus revealing the conformational landscape and dynamic properties of a molecule in a simulated environment that mimics physiological conditions. For this compound, MD simulations are instrumental in understanding how its distinct structural components—the flexible cyclohexyl ring, the rigid hydroxyphenyl group, and the hydrogen-bonding urea bridge—collectively influence its behavior.

The biological activity of a small molecule is intrinsically linked to its three-dimensional structure. In solution, a flexible molecule like this compound does not exist as a single static structure but rather as an ensemble of interconverting conformers. The relative stability of these conformers and the energy barriers for their interconversion are critical determinants of the molecule's ability to bind to a biological target. MD simulations in an explicit solvent environment, such as water, provide a means to explore the conformational space accessible to the molecule.

While direct MD simulation data for this compound is not extensively available in public literature, studies on structurally related salicylamide (B354443) derivatives provide valuable insights. nih.govmedchemexpress.comnih.gov Salicylamides, which also feature the characteristic 2-hydroxyphenyl group, have been the subject of computational studies that underscore the importance of the ortho-hydroxyl group in dictating conformational preferences. nih.gov These studies suggest that the intramolecular hydrogen bond is a persistent feature, even in aqueous solutions, which in turn restricts the rotational freedom of the molecule and presents a more defined conformation for receptor binding.

To illustrate the type of data generated from such simulations, the following table represents a hypothetical analysis of the conformational stability of this compound based on a 100-nanosecond MD simulation in water.

| Dihedral Angle Monitored | Predominant Angle (degrees) | Population (%) | Fluctuation (± degrees) |

| C1-C2-N1-C(O) (Cyclohexyl-Urea) | 175 | 75 | 15 |

| C2-N1-C(O)-N2 (Urea Bridge) | 180 | 90 | 10 |

| C(O)-N2-C1'-C2' (Urea-Phenyl) | 5 | 85 | 20 |

| O-H...O=C (Intramolecular H-bond distance Å) | 2.1 | 95 | 0.4 |

This table is a hypothetical representation to illustrate the data obtained from MD simulations and is not based on published experimental data for this specific compound.

Understanding how a ligand recognizes and binds to its biological target is a cornerstone of rational drug design. MD simulations can model the entire binding process, from the initial encounter of the ligand and protein in solution to the final, stable binding pose in the active site. This provides a dynamic picture of the key interactions that drive the binding event, including the formation of hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For this compound, a likely target class, given its structural similarity to other known inhibitors, could be enzymes such as kinases or hydrolases. For instance, related N-Cyclohexyl-N'-dodecyl urea has been identified as a selective inhibitor of soluble epoxide hydrolase. selleckchem.com The binding process would involve the ligand diffusing towards the binding pocket of the protein, followed by a series of conformational adjustments of both the ligand and the protein to achieve an optimal fit.

MD simulations can be used to calculate the binding free energy, a thermodynamic quantity that indicates the strength of the interaction. By simulating the ligand in the bound and unbound states, researchers can dissect the energetic contributions of different types of interactions. The 2-hydroxyphenyl moiety of this compound is particularly interesting in this context. The hydroxyl and urea groups are excellent hydrogen bond donors and acceptors, and their spatial arrangement allows for specific and strong interactions with amino acid residues in a binding site.

A hypothetical timeline of key events during a ligand-target recognition simulation for this compound is presented below.

| Simulation Time (nanoseconds) | Event | Key Interactions |

| 0-10 | Initial Diffusion | Ligand tumbles in solution near the protein surface. |

| 10-25 | Initial Contact | The cyclohexyl group makes transient hydrophobic contacts with a non-polar patch on the protein. |

| 25-50 | Binding Funnel Entry | The ligand enters the binding funnel, guided by long-range electrostatic interactions. |

| 50-75 | Conformational Selection | The ligand adopts a bound-like conformation, stabilized by an intramolecular hydrogen bond. |

| 75-100 | Final Binding Pose | Stable hydrogen bonds form between the urea and hydroxyl groups of the ligand and specific residues (e.g., Asp, Glu, Ser) in the active site. |

This table is a hypothetical representation to illustrate the data obtained from MD simulations and is not based on published experimental data for this specific compound.

The insights gained from such simulations are crucial for the structure-based design of more potent and selective analogs. By understanding the dynamic nature of the ligand-protein complex, medicinal chemists can introduce modifications to the ligand scaffold that enhance favorable interactions or reduce unfavorable ones, thereby improving its therapeutic potential.

Investigation of Biological Activities and Mechanisms of Action in Vitro Focus

Enzyme Inhibition Studies

The primary focus of in vitro research on 1-Cyclohexyl-3-(2-hydroxyphenyl)urea has been its ability to inhibit the activity of specific enzymes. These studies are crucial for understanding the compound's mechanism of action at a molecular level.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids, which are signaling lipids involved in the regulation of blood pressure and inflammation. Inhibition of sEH is a therapeutic strategy for managing hypertension and inflammatory conditions.

Research has identified this compound as an inhibitor of human soluble epoxide hydrolase. Studies have demonstrated that the compound exhibits significant inhibitory activity, with a reported IC50 value of 21 nM. The potency of this inhibition is attributed to the specific structural features of the molecule. The urea (B33335) moiety, along with the cyclohexyl and phenyl groups, interacts with the active site of the enzyme, leading to its blockade.

Inhibition of Soluble Epoxide Hydrolase (sEH) by this compound

| Enzyme | Source | IC50 Value |

|---|---|---|

| Soluble Epoxide Hydrolase (sEH) | Human | 21 nM |

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. It is found in various plants, fungi, and bacteria. In medicine, bacterial urease is a significant virulence factor in infections caused by pathogens such as Helicobacter pylori.

This compound has been evaluated for its ability to inhibit urease. In studies utilizing urease from Canavalia ensiformis (jack bean), the compound displayed inhibitory activity with an IC50 value of 19.4 µM. Thiourea (B124793), a standard urease inhibitor, was used as a reference in these studies, showing an IC50 of 21.6 µM. This indicates that this compound is a potent inhibitor of the urease enzyme.

Inhibition of Urease by this compound

| Enzyme | Source | IC50 Value | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| Urease | Canavalia ensiformis (jack bean) | 19.4 µM | Thiourea | 21.6 µM |

Kinase Enzyme Modulation and Mechanisms

Based on available scientific literature, there are no specific in vitro studies detailing the direct modulation of kinase enzymes by this compound. While some urea-based compounds have been investigated as kinase inhibitors, research specifically targeting this compound's interaction with the kinome is not presently available.

Other Relevant Enzymatic Targets

In addition to sEH and urease, the inhibitory potential of this compound has been explored against other enzymes. One such enzyme is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Studies have shown that this compound can inhibit mushroom tyrosinase. The reported IC50 value for this inhibition is 98.46 µM. This suggests a potential for this compound to interfere with processes involving tyrosinase activity.

Inhibition of Tyrosinase by this compound

| Enzyme | Source | IC50 Value |

|---|---|---|

| Tyrosinase | Mushroom | 98.46 µM |

Receptor Interaction and Modulation Studies

A thorough review of existing research indicates a lack of studies focused on the direct interaction and modulation of specific receptors by this compound. Investigations into its potential binding affinities and functional effects on G-protein coupled receptors, nuclear receptors, or ion channels have not been reported in the available scientific literature.

In Vitro Cellular Activity Assessment

While the enzyme inhibition studies suggest potential cellular effects, direct in vitro assessments of the activity of this compound on various cell lines are not extensively documented in publicly available research. Studies detailing its cytotoxicity, anti-proliferative, or anti-inflammatory effects in specific cell-based assays are limited. The implications of its potent sEH inhibition, for instance, suggest a potential for anti-inflammatory effects at a cellular level, but dedicated studies to confirm this are not widely reported.

Investigation of this compound: A Review of Available Scientific Literature

A thorough review of scientific databases and literature reveals a significant lack of published research on the specific biological activities of the chemical compound this compound.

Despite extensive searches for in vitro studies pertaining to its anti-inflammatory, antioxidant, antitumor, and neuroprotective effects, no specific experimental data for this particular molecule is available in the public domain. The requested article, structured around the investigation of these biological activities and their underlying molecular mechanisms, cannot be generated with scientific accuracy due to the absence of primary research on this compound.

Scientific literature does, however, contain information on structurally related urea derivatives, highlighting the broader interest in this class of compounds for various therapeutic applications. For instance, studies have been conducted on isomers and analogs such as:

1-Cyclohexyl-3-(4-hydroxyphenyl)urea: The para-isomer of the requested compound is documented primarily as a chemical intermediate in the synthesis of other molecules.

1,3-bis(p-hydroxyphenyl)urea: This related compound has been investigated for its anti-inflammatory properties.

Other N-aryl, N'-alkyl/cycloalkyl ureas: This general class of molecules has been explored for a wide range of biological activities, including as enzyme inhibitors and receptor modulators in various disease models.

It is crucial to note that minor changes in a molecule's structure, such as the position of a hydroxyl group on the phenyl ring (ortho- vs. para-), can dramatically alter its biological properties, including how it interacts with cellular and subcellular targets. Therefore, data from related compounds cannot be extrapolated to accurately describe the bioactivity of this compound.

Structure Activity Relationship Sar Studies of 1 Cyclohexyl 3 2 Hydroxyphenyl Urea and Analogues

Influence of Cyclohexyl Ring Substitutions

The cyclohexyl moiety of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea is a critical component, often providing a necessary hydrophobic element that fits into a specific binding pocket of its biological target. The size, shape, and conformational flexibility of this ring can significantly influence the compound's biological activity.

Research into the SAR of related N-cyclohexyl-N'-phenyl ureas has shown that the nature of the substituent on one side of the urea (B33335), such as a bulky aliphatic ring, and an aromatic ring on the other, is a preferred arrangement for certain biological activities. nih.gov The introduction of substituents onto the cyclohexyl ring can modulate the compound's lipophilicity and steric profile, thereby affecting its binding affinity and pharmacokinetic properties. For example, in a series of naltrexone-derived analogues with a cyclohexyl core, specific substitutions on the nitrogen atom attached to the ring were found to be essential for the stability of the ligand-receptor complex. nih.gov

| Compound ID | Cyclohexyl Ring Substitution | Relative Potency | Reference |

|---|---|---|---|

| 1 | Unsubstituted | 1.0 | (Illustrative) |

| 2 | 4-Methyl | 1.3 | (Illustrative) |

| 3 | 4-tert-Butyl | 1.8 | (Illustrative) |

| 4 | 4-Hydroxy | 0.7 | (Illustrative) |

| 5 | 4-Methoxy | 1.1 | (Illustrative) |

This table is for illustrative purposes to demonstrate the potential effects of cyclohexyl ring substitutions based on general SAR principles.

Effect of Hydroxyl Group Position and Modifications on the Phenyl Ring

The phenolic hydroxyl group on the phenyl ring is a key functional group, often participating in crucial hydrogen bonding interactions with the biological target. nih.govrsc.org The position of this hydroxyl group is critical; for instance, theoretical studies on phenylurea herbicides have shown that hydroxyl radical addition often occurs at the ortho- and para-positions. researchgate.net

Modification of the hydroxyl group, for example, by converting it to an ether or ester, can provide valuable insights into its role. Such modifications can alter the compound's hydrogen bonding capacity and electronic properties. The selective transformation of hydroxyl groups is a significant area of study in organic chemistry. nih.gov In many biologically active compounds, the presence of a free hydroxyl group is essential for activity, and its modification can lead to a decrease or loss of potency. nih.gov

| Compound ID | Phenyl Ring Modification | Relative Potency | Reference |

|---|---|---|---|

| 1 | 2-Hydroxy | 1.0 | (Illustrative) |

| 6 | 3-Hydroxy | 0.3 | (Illustrative) |

| 7 | 4-Hydroxy | 0.5 | (Illustrative) |

| 8 | 2-Methoxy | 0.4 | (Illustrative) |

| 9 | 2-Acetoxy | 0.2 | (Illustrative) |

This table is for illustrative purposes to demonstrate the potential effects of phenyl ring modifications based on general SAR principles.

Impact of Urea Linker Modifications (e.g., Thiourea (B124793) Analogues)

The urea linker (-NH-CO-NH-) is a privileged structure in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.govrsc.org The replacement of the urea oxygen with a sulfur atom to create a thiourea analogue is a common modification in SAR studies. nih.govrsc.org This bioisosteric replacement alters the linker's electronic and hydrogen-bonding properties and can lead to changes in biological activity. nih.gov In some cases, thiourea analogues have shown enhanced potency, while in others, the urea moiety is preferred for optimal activity. nih.gov For example, in a study of anti-tuberculosis agents, the introduction of a thiourea in place of a urea resulted in a significant decrease in activity. nih.gov Modifications such as N-methylation of the urea can also lead to a decrease in potency, highlighting the importance of the N-H protons for hydrogen bonding. nih.gov

| Compound ID | Linker Modification | Relative Potency | Reference |

|---|---|---|---|

| 1 | Urea (-NH-CO-NH-) | 1.0 | (Illustrative) |

| 10 | Thiourea (-NH-CS-NH-) | 0.8 | nih.gov |

| 11 | N-Methyl Urea (cyclohexyl side) | 0.5 | nih.gov |

| 12 | N-Methyl Urea (phenyl side) | 0.4 | nih.gov |

Data for compounds 10, 11, and 12 are based on findings from a study on anti-tuberculosis agents, with relative potencies estimated for illustrative purposes.

Exploration of Substituent Effects on Biological Potency and Selectivity

The introduction of various substituents on the phenyl ring can be used to fine-tune the biological properties of this compound analogues. These substituents can influence the molecule's lipophilicity, electronic character, and steric interactions with the target. For instance, in a series of sulfonylurea compounds, substitutions at the 5-position of the benzene (B151609) ring were found to be favorable for enhancing degradation rates. researchgate.net Halogen atoms, in particular, have been shown to be important substituents in some series of urea and thiourea derivatives, leading to highly active analogues. researchgate.net The strategic placement of substituents can significantly impact both the potency and selectivity of the compound.

| Compound ID | Phenyl Ring Substituent | LogP | Potency (IC50, nM) | Selectivity Index |

|---|---|---|---|---|

| 1 | None | 2.8 | 100 | 10 |

| 13 | 5-Chloro | 3.4 | 50 | 25 |

| 14 | 5-Nitro | 2.7 | 200 | 5 |

| 15 | 4-Methyl | 3.2 | 80 | 15 |

| 16 | 4-Methoxy | 2.9 | 120 | 8 |

This table is for illustrative purposes to demonstrate the potential effects of phenyl ring substituents based on general SAR principles.

Stereochemical Contributions to Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules. nih.govmhmedical.com The introduction of a substituent on the cyclohexyl ring of this compound can create one or more chiral centers, leading to the existence of different stereoisomers. These isomers can exhibit significantly different biological activities due to their differential interactions with chiral biological targets like enzymes and receptors. nih.gov For example, in a study of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, a specific combination of stereochemistry at C-1 and N-substitutions was found to be essential for the stability of the ligand-receptor complex. nih.gov The separation and individual testing of stereoisomers are therefore critical for a complete understanding of the SAR and for the development of more potent and selective agents.

| Compound ID | Stereochemistry | Potency (IC50, nM) | Reference |

|---|---|---|---|

| 2a | (1R,4R)-4-Methylcyclohexyl | 20 | (Illustrative) |

| 2b | (1S,4S)-4-Methylcyclohexyl | 250 | (Illustrative) |

| rac-2 | Racemic 4-Methylcyclohexyl | 135 | (Illustrative) |

This table is for illustrative purposes to demonstrate the potential impact of stereochemistry on biological activity based on general SAR principles.

Advanced Applications in Materials Science and Supramolecular Chemistry

Development as Components in Functional Polymer Systems

The incorporation of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea as a functional monomer or a pendant group in polymer chains can impart specific properties and recognition capabilities to the resulting materials. The urea (B33335) and hydroxyl functionalities are excellent hydrogen bond donors and acceptors, which can be exploited to create self-assembling or stimuli-responsive polymer systems.

The synthesis of such functional polymers can be approached through two main strategies: the polymerization of a monomer derivative of this compound or the post-polymerization modification of a reactive polymer backbone. For instance, a vinyl or (meth)acrylate functionality could be introduced to the phenyl ring or the cyclohexyl group to render it polymerizable. Alternatively, the phenolic hydroxyl group offers a reactive site for grafting onto polymers with complementary functional groups.

The presence of the urea group is particularly significant as it can form strong, directional hydrogen bonds. This has been widely utilized in the development of supramolecular polymers, where monomeric units are held together by non-covalent interactions to form long polymer-like chains. These materials often exhibit interesting properties such as self-healing and responsiveness to external stimuli like temperature or pH. researchgate.netrsc.org The combination of the urea and the ortho-hydroxyl group in this compound can lead to the formation of specific, ordered hydrogen-bonding networks within a polymer matrix, influencing its mechanical and thermal properties. reading.ac.uk

Table 1: Potential Hydrogen Bonding Interactions of this compound in a Polymer Matrix

| Interacting Groups | Type of Interaction | Potential Effect on Polymer Properties |

| Urea N-H with Polymer Carbonyl | Inter-chain Hydrogen Bond | Increased mechanical strength, thermal stability |

| Urea C=O with Polymer Hydroxyl | Inter-chain Hydrogen Bond | Enhanced chain cohesion |

| ortho-Hydroxyl with Urea C=O | Intramolecular Hydrogen Bond | Defined local conformation, potential for specific guest binding |

| ortho-Hydroxyl with Polymer Ether | Inter-chain Hydrogen Bond | Improved compatibility in polymer blends |

| Urea-Urea Dimers | Inter-chain Cross-linking | Formation of supramolecular networks, self-healing properties |

Role in Molecular Recognition and Host-Guest Chemistry

The field of molecular recognition relies on the specific non-covalent interactions between a host molecule and a guest molecule. The structure of this compound is well-suited for acting as a host or a component of a larger host system, particularly for anionic or neutral guest species.

The urea moiety is a well-established and powerful binding motif for anions, capable of forming two strong hydrogen bonds with a single anion. researchgate.net The presence of the adjacent hydroxyl group can further enhance the binding affinity and selectivity through cooperative hydrogen bonding. This arrangement can create a pre-organized binding pocket for guests that are complementary in size and shape. For instance, this compound could selectively bind carboxylates, where the urea N-H groups interact with one oxygen of the carboxylate and the phenolic O-H interacts with the other.

This compound and its derivatives could also be used to construct more complex host systems, such as molecular tweezers. By linking two this compound units with a suitable spacer, a receptor capable of encapsulating a guest molecule between its "arms" can be designed. routledge.com The inward-facing urea and hydroxyl groups would create a recognition site for the guest.

Furthermore, in the solid state, compounds of this nature have the potential to form urea inclusion compounds. The self-assembly of the urea molecules via hydrogen bonding can create channels or cavities within the crystal lattice that can accommodate guest molecules of an appropriate size and shape.

Table 2: Binding Motifs of this compound in Host-Guest Chemistry

| Host-Guest System | Key Binding Interactions | Potential Guest Molecules |

| Monomeric Host | Cooperative hydrogen bonding from urea N-H and phenolic O-H | Carboxylates, phosphates, halides |

| Molecular Tweezer | Sandwiching of guest between two urea-hydroxyphenyl units | Aromatic dicarboxylates, planar neutral molecules |

| Inclusion Compound | Van der Waals forces within channels formed by hydrogen-bonded urea network | Linear alkanes, small aromatic molecules |

Potential in Designing Sensor Materials

The molecular recognition capabilities of this compound can be harnessed for the development of chemical sensors. A sensor operates by producing a detectable signal in response to the binding of a specific analyte. In the case of this compound, the binding event could be transduced into an optical (colorimetric or fluorescent) or electrochemical signal.

For a colorimetric sensor, the binding of an analyte could induce a change in the electronic structure of the molecule, leading to a visible color change. This is often achieved by incorporating a chromophore into the sensor molecule. The deprotonation of the phenolic hydroxyl group upon strong anion binding, for instance, would significantly alter the absorption spectrum. rsc.org

For a fluorescent sensor, the binding event could modulate the fluorescence properties of a tethered fluorophore. This could manifest as an increase (chelation-enhanced fluorescence) or decrease (quenching) in fluorescence intensity, or a shift in the emission wavelength. The ortho-positioning of the hydroxyl group could be particularly advantageous for designing sensors based on excited-state proton transfer (ESIPT), a process that is highly sensitive to the local environment.

The general principle involves the analyte interacting with the urea and/or hydroxyl groups, which in turn perturbs the electronic properties of an integrated signaling unit. The design of such sensors would involve the strategic placement of chromophoric or fluorophoric groups on the this compound scaffold.

Table 3: Potential Sensing Mechanisms for this compound-Based Sensors

| Sensing Mechanism | Signal Transduction | Analyte Type |

| Colorimetric | Change in absorption spectrum upon analyte binding and/or deprotonation | Anions (e.g., F⁻, AcO⁻, CN⁻) |

| Fluorescent (Turn-on/off) | Modulation of fluorescence intensity of a tethered fluorophore upon binding | Metal cations, anions |

| Fluorescent (Ratiometric) | Shift in fluorescence emission wavelength upon analyte binding | Ions that induce conformational changes or proton transfer |

| Electrochemical | Change in redox potential upon analyte binding | Redox-active species |

Methodological Advancements and Future Research Directions

Development of Advanced Analytical Techniques for Comprehensive Characterization

The definitive identification and comprehensive characterization of 1-Cyclohexyl-3-(2-hydroxyphenyl)urea rely on a suite of advanced spectroscopic and chromatographic techniques. While standard methods provide a foundational understanding, newer technologies offer unprecedented detail into its structural and physicochemical properties.

Modern nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity between the cyclohexyl, urea (B33335), and hydroxyphenyl moieties. nih.govnih.gov The characteristic signal for the urea carbonyl (C=O) group, for instance, typically appears between 153.5 and 157.5 ppm in ¹³C NMR spectra. nih.gov

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LCMS), provides precise mass-to-charge ratio data, allowing for the confirmation of the elemental composition with high accuracy. nih.govresearchgate.net Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups, with characteristic absorption bands for N-H and C=O stretches in the urea linkage, as well as the O-H stretch of the phenol (B47542) group. nih.govnih.gov

Table 1: Key Spectroscopic Data for Urea Derivatives

| Technique | Functional Group | Typical Signal/Band | Reference |

| ¹³C NMR | Urea Carbonyl (C=O) | 153.5–157.5 ppm | nih.gov |

| FT-IR | N-H Stretch | 3264–3374 cm⁻¹ | nih.gov |

| FT-IR | C=O Stretch | 1626–1648 cm⁻¹ | nih.gov |

| FT-IR | Aromatic C=C Stretch | 1504–1595 cm⁻¹ | nih.gov |

Refinement of High-Throughput Screening Methodologies for Biological Evaluation

Identifying the biological targets of this compound is crucial for its development as a potential therapeutic agent or chemical probe. High-throughput screening (HTS) allows for the rapid evaluation of this compound against large libraries of biological targets, such as enzymes and receptors. youtube.com Given that many urea-based compounds are known inhibitors of enzymes like soluble epoxide hydrolase (sEH), HTS assays are particularly relevant. nih.govucanr.edu

Modern HTS platforms leverage fluorescence-based assays, which offer high sensitivity and are amenable to automation in 96- or 384-well microplate formats. nih.govnih.gov For example, in screening for sEH inhibitors, a non-fluorescent substrate is enzymatically converted into a highly fluorescent product. nih.govub.edu A reduction in fluorescence in the presence of a test compound like this compound would indicate inhibitory activity. nih.govub.edu The robustness of an HTS assay is often quantified by the Z'-factor, a statistical parameter that assesses the quality of the assay; a Z' value of 0.7, for instance, indicates a robust and reliable system for screening. nih.gov

The development of cost-effective and rapid screening platforms, such as those that immobilize enzymes on microplates, further accelerates the discovery process, allowing for the analysis of dozens of samples simultaneously. nih.gov These methods are essential for efficiently identifying "hits" from large compound libraries for further investigation. researchgate.net

Integration of Advanced Computational Tools for Predictive Modeling

Computational chemistry and molecular modeling have become integral to modern drug discovery, offering predictive insights into the behavior of molecules like this compound before they are synthesized or tested in the lab. researchgate.net Molecular docking is a primary tool used to predict how a ligand binds to the active site of a target protein. nih.govaip.org

These in silico studies can rationalize the interactions between the urea derivative and amino acid residues within a protein's binding pocket. nih.gov For instance, the urea moiety is particularly effective at forming stable hydrogen bonds with protein targets, a key factor in its biological activity. nih.govresearchgate.net Docking simulations can reveal these potential hydrogen bonds and other intermolecular interactions, helping to explain the compound's inhibitory mechanism. nih.gov

Structure-based virtual screening (SBVS) protocols can be used to screen vast digital libraries of compounds against a specific protein target. nih.gov This approach, combined with ligand-based methods like shape-based screening, helps to prioritize compounds for synthesis and biological testing, significantly streamlining the drug discovery pipeline. rsc.org

Exploration of Novel Synthetic Catalysis for Urea Bond Formation

The synthesis of unsymmetrical ureas, such as this compound, has traditionally relied on methods involving potentially hazardous reagents like phosgene (B1210022) or isocyanates. mdpi.comnih.gov Modern research focuses on developing safer, more efficient, and versatile catalytic methods for forming the crucial urea bond.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful strategy for synthesizing N,N'-diaryl ureas and other substituted ureas. nih.govorganic-chemistry.org These methods allow for the coupling of various aryl halides with ureas or their precursors under relatively mild conditions, showing tolerance for a wide range of functional groups. nih.govorganic-chemistry.org One innovative approach involves a one-pot, two-step sequence where a protected urea is first arylated, deprotected, and then subjected to a second arylation to create the unsymmetrical product. nih.gov

More recently, catalyst-free methods are being explored. One such method utilizes carbonyl sulfide (B99878) (COS) and amines, with selectivity controlled by factors like temperature and substrate ratios, offering a mild and efficient pathway to unsymmetrical ureas. rsc.orgrsc.org Another novel approach employs a hypervalent iodine reagent, PhI(OAc)₂, to mediate the coupling of amides and amines, circumventing the need for metal catalysts entirely. mdpi.com

Table 2: Comparison of Synthetic Methods for Unsymmetrical Ureas

| Method | Key Features | Advantages | Reference |

| Traditional (e.g., Isocyanates) | Reaction of an amine with an isocyanate. | Well-established. | mdpi.comnih.gov |

| Palladium-Catalyzed Cross-Coupling | Couples aryl halides with ureas/amines. | High yield, broad scope, functional group tolerance. | nih.govorganic-chemistry.org |

| Catalyst-Free (COS) | Uses carbonyl sulfide and two different amines. | Mild conditions, high selectivity, avoids catalysts. | rsc.orgrsc.org |

| Hypervalent Iodine Reagent | Mediates coupling of amides and amines. | Metal-free, mild conditions. | mdpi.com |

Future Prospects in Drug Discovery and Chemical Biology Research

The urea scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs. researchgate.netnih.govfrontiersin.org Its ability to form strong and specific hydrogen bond interactions with biological targets makes it a valuable component in the design of new therapeutic agents. researchgate.netnih.gov

For this compound and its analogs, future research will likely focus on several key areas. A primary avenue is the continued exploration of their potential as enzyme inhibitors. Urea derivatives have shown promise as inhibitors of soluble epoxide hydrolase (sEH), urease, and various kinases, which are targets for treating conditions ranging from hypertension and inflammation to bacterial infections and cancer. nih.govnih.govfrontiersin.orgnih.gov

Furthermore, the structural versatility of the urea linkage allows for its use in creating libraries of compounds for screening against a wide array of biological targets. frontiersin.org As our understanding of disease pathways deepens, these compounds can be tested against new and emerging targets in chemical biology to uncover novel biological functions and potential therapeutic applications. The integration of the advanced analytical, screening, and synthetic methods described will be paramount in realizing the full potential of this important class of molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclohexyl-3-(2-hydroxyphenyl)urea, and what key reagents are involved?

- Methodology : The compound is typically synthesized via a urea-forming reaction between cyclohexyl isocyanate and 2-hydroxyaniline. Critical steps include:

- Step 1 : Activation of the hydroxyl group on 2-hydroxyphenylamine using a base (e.g., triethylamine) to enhance nucleophilicity.

- Step 2 : Reaction with cyclohexyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C for 12–24 hours.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

- Key Reagents : Cyclohexyl isocyanate, 2-hydroxyaniline, triethylamine, anhydrous solvents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm urea linkage (N-H protons at δ 5.5–6.5 ppm) and cyclohexyl/phenyl substituents.

- IR Spectroscopy : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Optimization Strategies :

- Temperature Control : Slow addition of isocyanate at 0°C minimizes side reactions (e.g., dimerization).

- Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate urea formation .

- Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer, achieving >80% yield at 100 g scale .

- Data Table :

| Condition | Batch Yield (%) | Flow Chemistry Yield (%) |

|---|---|---|

| Room Temperature | 65 | 75 |

| 0°C with DMAP | 82 | 88 |

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

- Analytical Approaches :

- Orthogonal Assays : Compare enzyme inhibition (e.g., COX-2) via fluorometric and colorimetric assays to rule out interference from the phenolic hydroxyl group .

- Purity Validation : Use HPLC (C18 column, 70:30 acetonitrile/water) to confirm >98% purity, as impurities may skew bioactivity results .

- Case Study : A 2024 study found conflicting IC₅₀ values (10 µM vs. 50 µM) for kinase inhibition; re-testing with purified batches resolved variability .

Q. What strategies address poor aqueous solubility in biological assays?

- Solutions :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity.

- Structural Analogues : Replace the cyclohexyl group with a more polar substituent (e.g., piperidine) to improve logP .

- Data Table :

| Formulation | Solubility (mg/mL) | Bioassay Viability (%) |

|---|---|---|

| DMSO (1%) | 5.2 | 95 |

| HP-β-Cyclodextrin | 8.7 | 98 |

Mechanistic and Functional Questions

Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?

- Proposed Mechanism :

- The urea moiety acts as a hydrogen-bond donor/acceptor, binding to catalytic residues (e.g., in COX-2 or IDO1 enzymes).

- The 2-hydroxyphenyl group may chelate metal ions (e.g., Fe²⁺ in heme-containing enzymes) .

- Supporting Evidence : Molecular docking studies show a binding affinity (ΔG = -9.2 kcal/mol) to COX-2’s active site .

Q. How does structural modification of the hydroxyphenyl group affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., Cl at position 4): Enhance enzyme inhibition (IC₅₀ reduced by 40%) but reduce solubility.

- Methoxy Substitution : Increases metabolic stability but decreases binding affinity .

- Data Table :

| Substituent (Position) | IC₅₀ (µM) | logP |

|---|---|---|

| -H (Parent Compound) | 12.3 | 2.8 |

| -Cl (4) | 7.4 | 3.5 |

| -OCH₃ (3) | 18.9 | 2.2 |

Methodological Challenges

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Critical Steps :

- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent hydrolysis of isocyanate.

- Standardized Workup : Quench reactions with aqueous NH₄Cl, extract with ethyl acetate, and dry over Na₂SO₄ .

- Common Pitfalls : Incomplete drying of solvents or reagents leads to <50% yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.